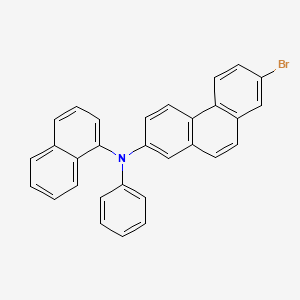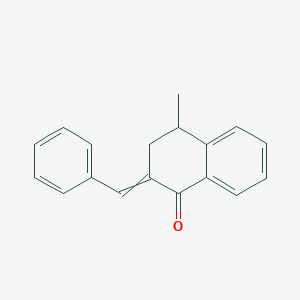
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a bromine atom attached to the phenanthrene ring, along with naphthalene and phenyl groups attached to the nitrogen atom. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine typically involves multi-step organic reactions. One common method involves the bromination of phenanthrene followed by the formation of the amine through a series of substitution reactions. For instance, the bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its aromatic structure and reactivity.
Wirkmechanismus
The mechanism of action of 7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aromatic rings play a crucial role in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenyl-N-(4-phenylphenyl)naphthalen-1-amine
- (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine
- (S-Methylsulfonimidoyl)methane
Uniqueness
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine is unique due to the presence of the bromine atom and the specific arrangement of the naphthalene and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
923020-62-6 |
|---|---|
Molekularformel |
C30H20BrN |
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
7-bromo-N-naphthalen-1-yl-N-phenylphenanthren-2-amine |
InChI |
InChI=1S/C30H20BrN/c31-24-15-17-27-22(19-24)13-14-23-20-26(16-18-28(23)27)32(25-9-2-1-3-10-25)30-12-6-8-21-7-4-5-11-29(21)30/h1-20H |
InChI-Schlüssel |
QKIHUBQJPSLXQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C=C3)C=C(C=C4)Br)C5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)

![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)



![N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide](/img/structure/B14181447.png)


![2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one](/img/structure/B14181468.png)


